molecular formula C14H13BrO B2724629 1-[(Benzyloxy)methyl]-4-bromobenzene CAS No. 81395-27-9

1-[(Benzyloxy)methyl]-4-bromobenzene

Cat. No.: B2724629
CAS No.: 81395-27-9
M. Wt: 277.161
InChI Key: ZXRUEEXLUHVBQW-UHFFFAOYSA-N
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Description

Significance of Aryl Halides in Modern Synthetic Chemistry

Aryl halides are a class of organic compounds where a halogen atom is directly bonded to an aromatic ring. wikipedia.org This structural feature imparts unique reactivity that has become central to modern chemical synthesis. chemistrylearner.com The carbon-halogen bond in aryl halides is polar, making the carbon atom susceptible to certain types of reactions, though they are generally less reactive than their alkyl halide counterparts in simple nucleophilic substitution reactions. iitk.ac.inlibretexts.org

The true significance of aryl halides lies in their utility as precursors in a vast array of transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This capability has revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. iitk.ac.intaylorandfrancis.com For instance, the Suzuki-Miyaura coupling reaction, which pairs an organohalide with an organoboron compound, is a widely used method for creating biaryl structures, a common motif in drug molecules. nih.govlmaleidykla.lt Furthermore, aryl halides can be converted into organometallic reagents, such as Grignard or organolithium reagents, which are powerful nucleophiles for forming new carbon-carbon bonds. wikipedia.org Their stability, coupled with their versatile reactivity in catalyzed reactions, makes aryl halides indispensable tools for the modern synthetic chemist. chemistrylearner.com

Strategic Role of Benzylic Ethers as Functional Groups in Chemical Transformations

Benzylic ethers are among the most widely used protecting groups for alcohols in multi-step organic synthesis. acs.org The benzyl (B1604629) group's stability under a wide range of reaction conditions, including strongly basic, nucleophilic, and mildly acidic environments, makes it a robust shield for the hydroxyl functionality. uwindsor.ca This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the protected alcohol.

The formation of benzyl ethers is commonly achieved through the Williamson ether synthesis, where an alkoxide reacts with benzyl bromide. organic-chemistry.org Conversely, the removal of the benzyl group, or deprotection, can be accomplished under specific and mild conditions, most notably through palladium-catalyzed hydrogenolysis. organic-chemistry.org This process is highly selective and typically affords the desired alcohol and toluene (B28343) as a byproduct, leaving many other functional groups intact. organic-chemistry.org This orthogonality—the ability to be introduced and removed selectively without disturbing other functionalities—is a cornerstone of modern protecting group strategy. The strategic use of benzyl ethers enables the synthesis of complex natural products and pharmaceuticals by simplifying otherwise challenging synthetic routes. acs.org

Overview of Research Trajectories for 1-[(Benzyloxy)methyl]-4-bromobenzene as a Versatile Synthetic Intermediate

Research involving this compound leverages its dual functionality as both an aryl halide and a protected benzylic alcohol. This structure makes it an ideal substrate for sequential, controlled chemical modifications.

A primary research trajectory involves its use in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a reactive handle for transformations like the Suzuki-Miyaura coupling to form C-C bonds with various boronic acids, leading to substituted biphenyl (B1667301) compounds. smolecule.com Similarly, it is a competent coupling partner in Buchwald-Hartwig amination reactions for the formation of C-N bonds, yielding diverse aniline (B41778) derivatives. smolecule.com

Another significant area of research is its application in multi-step total synthesis. The benzyloxymethyl group acts as a stable protecting group, allowing the aryl bromide portion to undergo transformations. For example, in the synthesis of complex natural products like (+)-Papulacandin D, benzyl ethers were employed to protect hydroxyl groups during cross-coupling and glycosylation steps. smolecule.com The compound also participates in cascade reactions, where the initial cross-coupling at the bromine site is followed by transformations involving the benzyloxymethyl group. smolecule.com

Modern synthetic methodologies are also being applied to the preparation of this intermediate. While traditional batch processes using the Williamson ether synthesis are common, continuous flow systems have been developed to improve efficiency, reduce reaction times, and increase purity, which is critical for industrial-scale production. smolecule.com

ParameterBatch ProcessFlow Process
Reaction Time (min)24015
Yield (%)7883
Purity (%)9097
A comparative overview of batch versus continuous flow synthesis for this compound, highlighting the efficiencies gained with modern flow chemistry techniques. smolecule.com

Contextualizing this compound within the Landscape of Advanced Building Blocks

This compound is considered an advanced building block in organic synthesis precisely because it combines two strategically important functional groups in one molecule. Unlike simpler monofunctional reagents like bromobenzene (B47551) or benzyl alcohol, this compound offers a pre-packaged, dual-reactivity platform.

The aryl bromide allows for the introduction of a wide variety of substituents through well-established cross-coupling chemistry, effectively serving as a linchpin for constructing complex molecular frameworks. Simultaneously, the benzyloxymethyl group masks a primary alcohol. This protected alcohol can be revealed at a later synthetic stage, providing another point for diversification or for revealing a key functional group in the final target molecule.

This inherent orthogonality makes this compound superior to carrying out the functionalization steps sequentially on a simpler substrate. For instance, attempting to brominate benzyl alcohol could lead to unwanted side reactions, while protecting 4-bromobenzyl alcohol adds an extra step to the synthetic sequence. By providing these functionalities in a single, stable molecule, it streamlines synthetic planning and execution. Its utility is demonstrated in the synthesis of complex pharmaceuticals and polycyclic natural products where precise control over reactivity and chemoselectivity is paramount. smolecule.com

FeatureThis compound4-Bromobenzyl AlcoholBenzyl Bromide
Functional Groups Aryl Bromide, Benzyl EtherAryl Bromide, AlcoholAlkyl Bromide
Primary Reactivity Cross-Coupling, DeprotectionCross-Coupling, Alcohol ReactionsNucleophilic Substitution
Synthetic Role Bifunctional Building BlockMonofunctional IntermediateAlkylating Agent
Comparison of this compound with simpler related compounds, illustrating its advanced utility as a bifunctional synthetic building block. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(phenylmethoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRUEEXLUHVBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81395-27-9
Record name 1-[(benzyloxy)methyl]-4-bromobenzene
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Synthetic Methodologies and Preparative Strategies for 1 Benzyloxy Methyl 4 Bromobenzene

Established Synthetic Routes to Access the 1-[(Benzyloxy)methyl]-4-bromobenzene Framework

Traditional methods for synthesizing this compound and related structures rely on well-established organic reactions. These include classical etherification reactions and direct halogenation protocols, which form the bedrock of many synthetic approaches to this class of compounds.

Alkylation and Etherification Approaches to the Benzyloxy-Substituted Benzene (B151609) Moiety

The most common and direct method for constructing the ether linkage in this compound is the Williamson ether synthesis. This SN2 reaction involves the coupling of an alkoxide with a suitable alkyl halide. For the target molecule, this typically involves the reaction of 4-bromobenzyl alcohol with benzyl (B1604629) bromide. smolecule.com The process begins with the deprotonation of 4-bromobenzyl alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This nucleophilic alkoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion to form the desired ether. smolecule.com

A variety of bases and solvents can be employed in this synthesis, with the choice significantly impacting reaction efficiency. numberanalytics.com Strong bases like sodium hydride or potassium tert-butoxide are frequently used to ensure complete deprotonation of the alcohol. numberanalytics.com The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are effective at solvating the cation of the alkoxide salt, thereby enhancing the nucleophilicity of the alkoxide anion. numberanalytics.comjk-sci.com

An alternative, yet less direct, Williamson approach would involve the reaction of benzyl alcohol with 4-bromobenzyl bromide. Phase-transfer catalysis (PTC) has emerged as a powerful technique to improve the efficiency of Williamson ether syntheses, particularly in industrial settings. phasetransfercatalysis.comcrdeepjournal.org This method uses a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), to shuttle the alkoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide is dissolved. youtube.com This facilitates the reaction between the two immiscible reactants, often allowing for the use of milder bases like sodium hydroxide (B78521) and avoiding the need for strictly anhydrous conditions. phasetransfercatalysis.comyoutube.com

Table 1: Reagents and Conditions for Williamson Ether Synthesis of Benzylic Ethers
Alcohol PrecursorAlkyl HalideBaseSolventKey Features
4-Bromobenzyl alcoholBenzyl bromideSodium Hydride (NaH)Dimethylformamide (DMF)Standard, high-yielding laboratory method. smolecule.comorganic-chemistry.org
Benzyl alcohol4-Bromobenzyl bromidePotassium Carbonate (K₂CO₃)AcetoneMilder conditions, suitable for certain substrates.
4-Bromobenzyl alcoholBenzyl chlorideSodium Hydroxide (NaOH)Water/Organic (biphasic)Requires a phase-transfer catalyst (e.g., TBAB). phasetransfercatalysis.com

Direct Bromination and Haloalkylation Protocols

An alternative synthetic strategy involves the direct bromination of a suitable precursor at the benzylic position. For instance, a molecule like benzyl p-tolyl ether could theoretically be a precursor. The benzylic C-H bonds of the methyl group are significantly weaker than other C-H bonds in the molecule, making them susceptible to free-radical halogenation. masterorganicchemistry.com

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light), is the classic method for achieving selective benzylic bromination. masterorganicchemistry.comkoreascience.kr In this hypothetical route, benzyl p-tolyl ether would react with NBS to form this compound. The reaction is typically performed in a non-polar solvent, such as carbon tetrachloride (CCl₄) or, more recently, less toxic alternatives like 1,2-dichlorobenzene (B45396). koreascience.krresearchgate.net The selectivity of this reaction is high for the benzylic position due to the resonance stabilization of the intermediate benzylic radical. masterorganicchemistry.com It is crucial that the aromatic rings themselves are not activated towards electrophilic aromatic substitution, as this could lead to competing ring bromination. gla.ac.uk

While plausible, this method is less common for this specific target molecule than etherification, as it requires a multi-step synthesis of the precursor (benzyl p-tolyl ether) and the subsequent bromination step.

Stereocontrolled Synthesis Considerations for Related Benzylic Systems

While this compound is an achiral molecule, the synthesis of structurally related chiral benzylic systems requires careful consideration of stereocontrol. The choice of synthetic methodology can have a profound impact on the stereochemical outcome at a chiral benzylic center.

For instance, in the Williamson ether synthesis, which proceeds via an SN2 mechanism, a complete inversion of configuration is expected at the stereogenic center of the electrophile (the alkyl halide). orgsyn.org If a chiral secondary benzylic halide is used, the resulting ether will have the opposite stereochemistry. Conversely, if a chiral secondary alcohol is used as the nucleophile, its stereochemistry is retained as the reaction occurs at the achiral alkyl halide.

Alternative benzylation methods have been developed that can proceed with retention of configuration. One such example involves the use of 2-benzyloxy-1-methylpyridinium triflate, which can generate a reactive phenylcarbenium species that is then trapped by the alcohol nucleophile. orgsyn.org This SN1-like pathway can lead to the retention of the carbinol stereochemistry, providing a complementary approach to the inversion observed under standard Williamson conditions. orgsyn.org Furthermore, palladium/copper co-catalyzed asymmetric substitution reactions have been developed for the stereodivergent synthesis of benzylic alcohol derivatives, allowing access to all four possible stereoisomers from the same starting materials by simply changing the ligand configuration. nih.gov

Advanced Synthetic Techniques for Optimized Yield and Purity

Recent advancements in synthetic organic chemistry have focused on developing more efficient, selective, and environmentally friendly methods. These techniques often involve catalysis and careful optimization of reaction parameters to maximize the yield and purity of the desired product while minimizing waste and harsh conditions.

Catalytic Approaches in Precursor Synthesis

Modern catalytic methods offer powerful alternatives to the traditional Williamson ether synthesis for constructing the C-O bond in benzylic ethers. Iron catalysis has emerged as a particularly attractive option due to iron's low cost, low toxicity, and abundance. acs.org Iron(III)-catalyzed dehydrative coupling of two alcohols—in this case, 4-bromobenzyl alcohol and benzyl alcohol—can produce the target ether, with water as the only byproduct. nih.govnih.gov These reactions can be highly selective for the unsymmetrical ether product when appropriate ligands, such as pyridine (B92270) bis-imidazoline, are used with an iron(II) catalyst. researchgate.net This approach avoids the use of alkyl halides and stoichiometric amounts of strong bases. acs.org

Palladium-catalyzed cross-coupling reactions also provide sophisticated routes to the precursors of this compound. For example, the Suzuki-Miyaura coupling of 4-bromobenzyl acetate (B1210297) with phenylboronic acids can be used to construct related biaryl structures, demonstrating the utility of palladium catalysis in activating benzylic positions. acs.orgnih.gov Other catalytic systems, such as those using copper, have also been employed for the synthesis of aryl benzyl ethers. smolecule.com

Another advanced technique involves the in-situ activation of alcohols. Reagents like 2-benzyloxy-1-methylpyridinium triflate (Bn-OPT) can benzylate alcohols under neutral conditions upon mild heating, circumventing the need for strongly acidic or basic promoters that can be incompatible with sensitive functional groups. orgsyn.orgbeilstein-journals.org

Table 2: Comparison of Catalytic Etherification Methods
Catalyst SystemReactantsKey AdvantagesReference
FeCl₃·6H₂OBenzyl AlcoholsEco-friendly, low cost, avoids alkyl halides. acs.org
Fe(OTf)₂ / LigandBenzyl AlcoholsHigh selectivity for unsymmetrical ethers, mild conditions. researchgate.net
Pd(0) / Xantphos4-Bromobenzyl alcohol derivatives + Aryl electrophilesDirect activation of alcohol's hydroxyl group. smolecule.com
2-Benzyloxy-1-methylpyridinium triflate (Bn-OPT)Alcohol + Benzylating AgentNeutral reaction conditions, suitable for sensitive substrates. orgsyn.orgbeilstein-journals.org

Solvent Effects and Reaction Condition Optimization

The optimization of reaction conditions, particularly the choice of solvent, is critical for maximizing the yield and selectivity of the synthesis. In the Williamson ether synthesis, the solvent plays a crucial role in mediating the reactivity of the nucleophile. Polar aprotic solvents like DMF and DMSO are generally preferred because they enhance the nucleophilicity of the alkoxide by solvating the counter-ion, leading to faster reaction rates compared to protic solvents. numberanalytics.com In some cases, the choice of solvent can dramatically alter the selectivity of the reaction; for example, changing the solvent from methanol (B129727) to acetonitrile (B52724) has been shown to improve the ratio of O-alkylation to C-alkylation from 72:28 to 97:3 in the reaction of benzyl bromide with sodium β-naphthoxide. aiche.orgrsc.org

Temperature is another key parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions, such as elimination, especially with sterically hindered substrates. numberanalytics.com Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential.

For benzylic bromination with NBS, the choice of solvent also influences the reaction's efficiency. Studies have shown that solvents like 1,2-dichlorobenzene can be superior to the traditionally used carbon tetrachloride, resulting in shorter reaction times and higher isolated yields. koreascience.krresearchgate.net Optimization of the concentrations of the substrate, brominating agent, and radical initiator is also crucial for a clean and efficient reaction.

Green Chemistry Principles in Synthetic Route Design for this compound

The application of green chemistry principles to the synthesis of this compound is critical for developing environmentally benign and economically viable production methods. These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. The primary route to this compound is the Williamson ether synthesis, a well-established method that is amenable to significant "greening" modifications.

The conventional synthesis involves the reaction between the sodium salt of 4-bromobenzyl alcohol (an alkoxide) and benzyl chloride. While effective, this process often relies on hazardous reagents and solvents and generates stoichiometric amounts of salt byproduct, creating opportunities for improvement based on green chemistry tenets.

Atom Economy and Waste Prevention

The first principle of green chemistry, waste prevention, is paramount. Atom economy is a key metric for evaluating how efficiently a chemical process incorporates material from the reactants into the final product. In the ideal Williamson ether synthesis of this compound, the reaction proceeds as follows:

C₇H₇BrO + C₇H₇Cl + NaH → C₁₄H₁₃BrO + NaCl + H₂

The theoretical atom economy for this reaction can be calculated to assess its intrinsic efficiency. However, the practical generation of waste, measured by the E-Factor (Environmental Factor), is often much higher due to the use of solvents, reagents for workup, and the generation of byproducts. Traditional approaches often use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are effective but present significant environmental and health concerns. numberanalytics.commasterorganicchemistry.com

Table 1: Theoretical Atom Economy Calculation for the Synthesis of this compound
Reactant/ProductChemical FormulaMolecular Weight (g/mol)Role
4-Bromobenzyl alcoholC₇H₇BrO187.04Reactant
Benzyl chlorideC₇H₇Cl126.58Reactant
Sodium hydrideNaH24.00Reactant (Base)
This compoundC₁₄H₁₃BrO277.16Desired Product
Sodium chlorideNaCl58.44Byproduct
Hydrogen gasH₂2.02Byproduct
Atom Economy (%) = [Mass of Desired Product / Total Mass of Reactants] x 100 79.7%

Safer Solvents and Reaction Conditions

A significant green improvement involves replacing hazardous solvents. Research has demonstrated the efficacy of solvent-free conditions or the use of safer, more benign solvents. researchgate.net For instance, performing the etherification in the presence of a solid base like potassium carbonate under solvent-free conditions can yield the desired product with high purity, eliminating the need for volatile and often toxic organic solvents. researchgate.net

Another strategy is the use of aqueous media, which is inherently non-toxic and non-flammable. Surfactant-assisted synthesis in water allows for the creation of micelles, which act as microreactors, facilitating the reaction between the water-insoluble organic substrates. researchgate.net This approach aligns with the principles of using safer solvents and designing for energy efficiency, as reactions can often be conducted at lower temperatures. researchgate.net

Catalysis and Energy Efficiency

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. In the context of Williamson ether synthesis, phase-transfer catalysis (PTC) represents a significant advancement. researchgate.netjetir.org PTC facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the reaction occurs. jetir.org This technique can eliminate the need for anhydrous solvents and strong, hazardous bases like sodium hydride, allowing the use of aqueous sodium hydroxide instead. researchgate.net Furthermore, the catalyst is used in small amounts and can often be recycled, reducing waste. numberanalytics.com

To enhance energy efficiency, alternative energy sources such as microwave irradiation and ultrasound have been successfully applied to the Williamson synthesis. numberanalytics.comrsc.org These methods can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving yields by minimizing the formation of side products. numberanalytics.comrsc.org

Renewable Feedstocks

The seventh principle encourages the use of renewable feedstocks. While the direct precursors, 4-bromobenzyl alcohol and benzyl chloride, are typically derived from petrochemical sources, the broader goal is to source aromatic platform chemicals from biomass. greenchemistry-toolkit.orgpsu.edu Lignin, a major component of plant biomass, is a rich source of aromatic compounds. greenchemistry-toolkit.org Future research may focus on developing pathways to synthesize key intermediates like benzyl alcohol and phenols from lignin, which could then be converted to the necessary starting materials for this compound. Ethanol, as a high-volume renewable feedstock, is also being explored for catalytic C-C coupling reactions, which could eventually provide sustainable routes to complex molecules. nih.gov

Table 2: Comparison of Synthetic Strategies for this compound based on Green Chemistry Principles
StrategySolvent SystemKey ReagentsEnergy InputWaste ProfileGreen Advantage
Conventional DMF, DMSO, THF masterorganicchemistry.comNaH, KOtBuConventional heating (hours)High E-Factor (solvent, salt waste)Established, high yield
Phase-Transfer Catalysis (PTC) Biphasic (e.g., Toluene (B28343)/Water) researchgate.netAqueous NaOH, Quaternary ammonium saltConventional heatingReduced solvent hazard, salt wasteAvoids anhydrous conditions and hazardous bases jetir.org
Microwave/Ultrasound-Assisted Minimal or no solvent rsc.orgK₂CO₃Microwave/Ultrasound (minutes) numberanalytics.comLow solvent wasteDrastically reduced reaction time and energy consumption rsc.org
Solvent-Free None researchgate.netK₂CO₃, NaHCO₃Low temperature heatingMinimal solvent wasteEliminates solvent use, simplifies purification researchgate.net
Aqueous Micellar Catalysis Water with surfactant researchgate.netK₂CO₃, Surfactant (e.g., CTAB)Conventional heatingBenign solvent, salt wasteUses water as a green and sustainable solvent researchgate.net

By critically evaluating traditional synthetic routes through the lens of the twelve principles of green chemistry, significant improvements can be made. For the synthesis of this compound, strategies such as employing phase-transfer or aqueous micellar catalysis, utilizing solvent-free conditions, and incorporating energy-efficient technologies offer promising pathways to more sustainable chemical production.

Reactivity and Transformational Chemistry of 1 Benzyloxy Methyl 4 Bromobenzene

Electrophilic and Nucleophilic Substitution Reactions at the Aromatic Ring

The presence of both a bromine atom and a benzyloxymethyl group on the aromatic ring dictates its reactivity towards substitution reactions. The bromine atom is a deactivating, ortho, para-directing group for electrophilic aromatic substitution, while the benzyloxymethyl group is an activating, ortho, para-directing group. The interplay of these electronic effects, along with the potential for metal-halogen exchange, provides multiple avenues for further functionalization.

Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents, which can then react with a variety of electrophiles. wikipedia.org In the case of 1-[(benzyloxy)methyl]-4-bromobenzene, the bromine atom can be readily exchanged with a metal, typically lithium or magnesium, to generate a nucleophilic aryl species.

Lithium-halogen exchange is commonly achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgethz.ch This reaction is typically fast and proceeds at low temperatures to avoid side reactions. harvard.edu The resulting aryllithium reagent is a potent nucleophile and can be used in subsequent reactions to form new carbon-carbon or carbon-heteroatom bonds.

Alternatively, Grignard reagents can be prepared by the reaction of the aryl bromide with magnesium metal in an ethereal solvent. mnstate.edualfredstate.edu The formation of the Grignard reagent, an organomagnesium compound, is initiated on the surface of the magnesium metal. youtube.com Similar to aryllithium reagents, Grignard reagents are strong nucleophiles and bases. mnstate.edu

Table 1: Common Conditions for Metal-Halogen Exchange Reactions
Reaction TypeReagentSolventTypical Temperature
Lithium-Halogen Exchangen-Butyllithium or t-ButyllithiumTetrahydrofuran (B95107) (THF), Diethyl ether-78 °C to 0 °C
Grignard Reagent FormationMagnesium metalTetrahydrofuran (THF), Diethyl etherRoom Temperature to Reflux

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of benzene (B151609) derivatives. msu.edu The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic properties of the existing substituents. In this compound, the benzyloxymethyl group (-CH₂OCH₂Ph) is an activating group and an ortho, para-director, while the bromine atom is a deactivating group but also an ortho, para-director.

The activating nature of the benzyloxymethyl group, due to the electron-donating effect of the ether oxygen, makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to benzene. youtube.com Conversely, the bromine atom deactivates the ring through its inductive electron-withdrawing effect. The directing effects of both substituents reinforce each other, strongly favoring substitution at the positions ortho to the benzyloxymethyl group (positions 2 and 6).

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. libretexts.org For this compound, these reactions would be expected to yield predominantly the 2-substituted product.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentActivating/DeactivatingDirecting Effect
-CH₂OCH₂PhActivatingOrtho, Para
-BrDeactivatingOrtho, Para

Reactivity of the Benzylic Ether Moiety

The benzyloxy group serves as a common protecting group for alcohols in organic synthesis due to its relative stability and the various methods available for its removal. smolecule.com The benzylic position also offers opportunities for functional group interconversions and is known to participate in certain rearrangement reactions.

The removal of the benzyl (B1604629) protecting group from the benzyloxymethyl moiety is a key transformation. One of the most common methods for benzyl ether cleavage is catalytic hydrogenolysis. smolecule.com This reaction involves the treatment of the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under mild conditions and results in the formation of the corresponding alcohol and toluene (B28343). A key advantage of this method is that the bromine atom on the aromatic ring is generally stable under these conditions. smolecule.com

Alternatively, oxidative cleavage can be employed. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to selectively cleave benzyl ethers, particularly those with electron-donating groups on the benzyl ring, although simple benzyl ethers can also be cleaved. nih.gov

Table 3: Common Methods for Benzyloxy Group Cleavage
MethodReagentsByproducts
Catalytic HydrogenolysisH₂, Pd/CToluene
Oxidative CleavageDDQBenzaldehyde, DDQ-H₂

The benzylic carbon in the benzyloxymethyl group is susceptible to reactions that proceed via radical or carbocation intermediates due to the resonance stabilization afforded by the adjacent benzene ring. chemistrysteps.comlibretexts.org

One important transformation is benzylic bromination, which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or upon photochemical initiation. libretexts.orggoogleapis.com This reaction would replace a hydrogen atom on the benzylic carbon with a bromine atom.

Furthermore, the benzylic position can be oxidized. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize a benzylic C-H bond. chemistrysteps.comlibretexts.org Depending on the reaction conditions and the substrate, this can lead to the formation of an aldehyde or a carboxylic acid.

Table 4: Reagents for Functional Group Interconversions at the Benzylic Position
TransformationTypical Reagents
Benzylic BrominationN-Bromosuccinimide (NBS), light or radical initiator
Benzylic OxidationPotassium permanganate (KMnO₄), Chromic acid (H₂CrO₄)

Benzylic ethers are known to undergo smolecule.commdpi.com-Wittig rearrangements under strongly basic conditions. mdpi.comresearchgate.net This reaction involves the deprotonation of the carbon adjacent to the ether oxygen (the benzylic carbon of the benzyloxy group in this case), followed by a rearrangement to form a more stable alkoxide. The driving force for this rearrangement is the formation of a more stable carbanion.

In the context of this compound, treatment with a strong base like an alkyllithium could potentially induce a smolecule.commdpi.com-Wittig rearrangement, leading to the formation of a diarylmethanol derivative. mdpi.comresearchgate.net The feasibility and outcome of such a rearrangement would depend on the specific reaction conditions and the relative stability of the potential carbanionic intermediates. Research on related systems has shown that activating groups on the aryl ring can promote the Wittig rearrangement under milder conditions. mdpi.comresearchgate.net

Cross-Coupling Chemistry of this compound

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. For this compound, the aryl bromide moiety is an excellent electrophilic partner for a variety of transition-metal-catalyzed coupling processes.

Palladium catalysis is the most extensively utilized method for activating the C-Br bond in this compound for coupling reactions. The general catalytic cycle for these transformations typically involves three key steps: oxidative addition of the aryl bromide to a Palladium(0) species, transmetalation with an organometallic nucleophile (for Suzuki and Negishi) or carbopalladation followed by beta-hydride elimination (for Heck), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, functional group tolerance, and the commercial availability and stability of boronic acids. organic-chemistry.org The base is crucial for the activation of the organoboron compound to facilitate transmetalation. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. organic-chemistry.org These reactions are often very fast and highly selective, proceeding at low temperatures. organic-chemistry.org Organozinc compounds can be prepared from the corresponding organolithium or Grignard reagents or directly from organic halides. nih.gov

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. researchgate.net The reaction requires a palladium catalyst and a base, and unlike the Suzuki or Negishi couplings, it does not involve a pre-formed organometallic nucleophile. researchgate.netu-szeged.hu The regioselectivity of the addition to the alkene and the stereoselectivity of the resulting product are key considerations.

Sonogashira Coupling: This methodology creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. researchgate.netrsc.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. rsc.org

Table 1. Illustrative Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst SystemBaseSolventProduct
Phenylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene/H₂O4-((Benzyloxy)methyl)-1,1'-biphenyl
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O4-((Benzyloxy)methyl)-4'-methoxy-1,1'-biphenyl
Table 2. Illustrative Heck Reaction Conditions
Coupling PartnerCatalyst SystemBaseSolventProduct
StyrenePd(OAc)₂, P(o-tol)₃Et₃NDMF(E)-1-((Benzyloxy)methyl)-4-styrylbenzene
Methyl acrylatePd/CNaOAcNMPMethyl (E)-3-(4-((benzyloxy)methyl)phenyl)acrylate
Table 3. Illustrative Sonogashira Coupling Conditions
Coupling PartnerCatalyst SystemBaseSolventProduct
PhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃NTHF1-((Benzyloxy)methyl)-4-(phenylethynyl)benzene

Nickel, being more earth-abundant and less expensive than palladium, has emerged as a powerful catalyst for cross-coupling reactions. Nickel catalysts can activate traditionally challenging electrophiles and often operate via different mechanistic pathways compared to palladium.

The catalytic cycle for nickel can involve Ni(0)/Ni(II) or Ni(I)/Ni(III) redox couples. Unlike palladium, nickel has a greater propensity to engage in single-electron transfer (SET) pathways, leading to the formation of radical intermediates. This radical reactivity allows for unique transformations not readily accessible with palladium. For an aryl bromide like this compound, a typical Ni(0)/Ni(II) cycle would begin with oxidative addition to a Ni(0) complex. However, the formation of radical species via SET mechanisms is a key feature of nickel catalysis, particularly with C(sp³)-hybridized coupling partners. These radical pathways can sometimes lead to stereoconvergent couplings, where a racemic starting material is converted to a single enantiomer of the product.

Mechanistic studies have shown that the choice of ligand is critical in directing the reaction pathway and achieving high yields. Bidentate phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are commonly employed to stabilize the nickel catalyst and modulate its reactivity.

Beyond palladium and nickel, other transition metals like copper, iron, and cobalt are gaining prominence for catalyzing cross-coupling reactions. These metals offer alternative reactivity profiles and can be more cost-effective and sustainable.

Copper-catalyzed reactions, in particular, have a long history (e.g., the Ullmann condensation) and are experiencing a resurgence for C-C and C-heteroatom bond formation. Copper catalysts are especially effective for C-N, C-O, and C-S bond formation. For instance, a copper-catalyzed amination could couple this compound with various amines or amides to form the corresponding aniline (B41778) derivatives. These reactions often proceed via a Cu(I)/Cu(III) catalytic cycle and can be performed under relatively mild conditions.

Radical and Organometallic Reactivity

The C-Br bond of this compound is also a precursor for the formation of highly reactive organometallic reagents, which serve as potent carbon nucleophiles or strong bases.

The reaction of this compound with magnesium metal in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (THF), yields the corresponding Grignard reagent, (4-((benzyloxy)methyl)phenyl)magnesium bromide. mdma.chprepchem.com This organomagnesium compound is a powerful nucleophile and a strong base. mdma.chwikipedia.org The benzyloxymethyl group is stable under the conditions of Grignard reagent formation.

The resulting Grignard reagent is commercially available as a solution in THF, highlighting its utility and stability in this solvent. sigmaaldrich.comnih.gov It readily reacts with a wide range of electrophiles. For example, addition to carbonyl compounds like aldehydes and ketones produces secondary and tertiary alcohols, respectively. bartleby.com Reaction with carbon dioxide, followed by an acidic workup, yields 4-((benzyloxy)methyl)benzoic acid. wikipedia.org It can also be used in transition-metal-catalyzed cross-coupling reactions, such as the Kumada coupling.

Table 4. Representative Reactions of (4-((benzyloxy)methyl)phenyl)magnesium bromide
ElectrophileReaction TypeProduct (after workup)
BenzaldehydeNucleophilic Addition(4-((Benzyloxy)methyl)phenyl)(phenyl)methanol
Carbon Dioxide (CO₂)Carboxylation4-((Benzyloxy)methyl)benzoic acid
Ethyl orthoformateFormylation equivalent4-((Benzyloxy)methyl)benzaldehyde

Treatment of this compound with a strong organolithium base, most commonly n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) in an ether solvent effects a rapid lithium-halogen exchange. researchgate.netharvard.edu This reaction is generally faster than proton abstraction and produces the aryllithium species, (4-((benzyloxy)methyl)phenyl)lithium. harvard.edu

This organolithium reagent is an even stronger nucleophile and base than its Grignard counterpart. It is highly reactive and must be handled under anhydrous and inert conditions. Its synthetic utility is vast; for example, quenching the reaction with an electrophile like N,N-dimethylformamide (DMF) provides a direct route to 4-((benzyloxy)methyl)benzaldehyde. commonorganicchemistry.com These aryllithium intermediates are also crucial precursors for generating other organometallic reagents, such as organocuprates or the organozinc reagents used in Negishi couplings.

Single-Electron Transfer Processes

The carbon-bromine bond in this compound is susceptible to cleavage through single-electron transfer (SET) processes, a cornerstone of modern photoredox catalysis. These reactions, typically initiated by visible light, provide a mild and efficient pathway for the generation of aryl radicals, which can then be engaged in a variety of subsequent transformations.

One of the most fundamental SET reactions involving this compound is its direct photocatalytic dehalogenation. This transformation proceeds via the single-electron reduction of the aryl bromide by a photoexcited catalyst. smolecule.com The resulting radical anion of this compound is unstable and rapidly undergoes fragmentation, cleaving the C-Br bond to release a bromide anion and form the corresponding 4-(benzyloxymethyl)phenyl radical. This highly reactive intermediate then typically abstracts a hydrogen atom from the solvent or a sacrificial hydrogen atom donor to yield the final debrominated product, (benzyloxymethyl)benzene.

The general mechanism for this photoredox-catalyzed dehalogenation is illustrated in the reductive quenching cycle of a photocatalyst, such as an iridium complex (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆). The cycle begins with the excitation of the photocatalyst (PC) by visible light to a long-lived excited state (*PC). This excited state is a potent reductant and can be quenched by a sacrificial electron donor (e.g., an amine or Hantzsch ester), generating the even more strongly reducing species, the reduced photocatalyst (PC⁻). This reduced form of the catalyst then transfers a single electron to the substrate, this compound, initiating the dehalogenation cascade and regenerating the ground-state photocatalyst to complete the catalytic cycle.

While specific studies detailing a wide array of SET-initiated reactions for this compound are emerging, the principles established for related aryl bromides are directly applicable. The generation of the 4-(benzyloxymethyl)phenyl radical via this method opens avenues for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions, representing a significant area for further synthetic exploration.

Below is a representative data table illustrating the typical conditions for the photocatalytic dehalogenation of an aryl bromide like this compound, based on established methodologies for this compound class.

EntryPhotocatalystSacrificial DonorSolventLight SourceTime (h)Yield (%)
1Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆Hantzsch EsterAcetonitrile (B52724)Blue LED12High
2Ru(bpy)₃Cl₂TriethylamineDMFWhite LED24Moderate
3Eosin YDiisopropylethylamineMethanol (B129727)Green LED18Good

Mechanistic Investigations and Stereochemical Control in Reactions Involving 1 Benzyloxy Methyl 4 Bromobenzene

Mechanistic Pathways of Palladium- and Nickel-Catalyzed Transformations

The catalytic cycles of palladium- and nickel-catalyzed cross-coupling reactions involving aryl halides like 1-[(benzyloxy)methyl]-4-bromobenzene are generally understood to proceed through a series of fundamental steps. nih.gov While specific details can vary depending on the catalyst, ligands, and reaction conditions, the core mechanistic framework provides a basis for understanding the reactivity of this compound.

Oxidative Addition and Reductive Elimination Steps

Following oxidative addition and a subsequent transmetalation step (in the case of coupling reactions like Suzuki or Negishi), the final carbon-carbon or carbon-heteroatom bond is formed in the reductive elimination step. nih.gov This step involves the two organic fragments coupling and leaving the metal center, which is reduced back to its catalytically active 0 oxidation state. The steric and electronic properties of the ligands coordinated to the metal play a crucial role in promoting this step.

A general representation of these key steps in a Suzuki-Miyaura coupling involving this compound is depicted below:

StepDescription
Oxidative Addition Pd(0) catalyst reacts with this compound to form an arylpalladium(II) intermediate.
Transmetalation An organoboron reagent transfers its organic group to the arylpalladium(II) complex, displacing the bromide.
Reductive Elimination The two organic groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst.

Ligand Effects on Catalytic Cycles

The choice of ligand is paramount in modulating the efficiency and selectivity of palladium- and nickel-catalyzed cross-coupling reactions. mit.edu Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), coordinate to the metal center and influence its electronic and steric properties.

Electron-rich and sterically bulky ligands are often employed to enhance the rate of both oxidative addition and reductive elimination. Increased electron density on the metal center, induced by electron-donating ligands, facilitates the oxidative addition of the aryl halide. mit.edu Steric bulk on the ligand can promote reductive elimination by creating a more crowded coordination sphere, thus favoring the release of the product. mit.edu Furthermore, the ligand can influence the stability of the catalytic species and prevent catalyst decomposition pathways, such as the formation of palladium black.

For instance, in the context of a Suzuki-Miyaura coupling, the use of bulky biarylphosphine ligands has been shown to be highly effective in promoting the reaction of aryl bromides. nih.gov The specific choice of ligand can also influence the chemoselectivity of a reaction, for example, by favoring the reaction at the C(sp²)-Br bond over other potentially reactive sites in the molecule.

Stereoselectivity in Carbon-Carbon Bond Formation

Achieving stereocontrol in reactions involving this compound is of significant interest for the synthesis of chiral molecules. While the aromatic portion of the molecule is achiral, stereocenters can be introduced or influenced at the benzylic position or in groups coupled to the aromatic ring.

Diastereoselective Reactions with this compound Precursors

Diastereoselectivity can be achieved when a molecule already containing a stereocenter undergoes a reaction that creates a new stereocenter. The existing stereocenter can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another.

In the context of this compound, a precursor containing a chiral center, for example, an adjacent stereogenic carbon, could undergo a cross-coupling reaction. The steric and electronic environment created by the existing chiral center could direct the approach of the incoming reagents, resulting in a diastereoselective bond formation. For instance, in nitrile oxide cycloaddition reactions, the presence of an allylic oxygen substituent has been shown to have a directing effect on the stereochemical course of the reaction. nih.gov While not a cross-coupling reaction, this illustrates the principle of substrate-controlled diastereoselectivity that could be applied to reactions involving chiral precursors to this compound derivatives.

Influence of Chiral Catalysts and Auxiliaries on Reaction Outcome

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. A chiral ligand, by coordinating to the metal center, creates a chiral environment that can differentiate between enantiotopic faces of a prochiral substrate or between the two enantiomers of a racemic substrate. The transfer of chirality from the ligand to the product is a key step in the catalytic cycle. A wide variety of chiral ligands, such as those based on BINAP, Salen, or chiral N-heterocyclic carbenes, have been developed for this purpose.

Alternatively, a chiral auxiliary can be employed to control stereochemistry. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate. It directs the stereochemical course of a reaction and is subsequently removed. For instance, a chiral alcohol could be used to form a chiral ether derivative of a precursor to this compound. This chiral ether could then direct a subsequent cross-coupling reaction before the auxiliary is cleaved. Evans oxazolidinones and pseudoephedrine are well-known examples of chiral auxiliaries that have been successfully used in a variety of asymmetric transformations. wikipedia.org

The choice between using a chiral catalyst or a chiral auxiliary depends on various factors, including the nature of the reaction, the availability of the chiral source, and the ease of removal of the auxiliary. Both strategies offer powerful tools for the stereocontrolled synthesis of complex molecules derived from this compound.

Kinetic and Thermodynamic Aspects of Reactions

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding reaction mechanisms, optimizing conditions, and controlling product formation, including stereochemistry. While specific quantitative data for this exact molecule is not extensively available in the public domain, valuable insights can be drawn from studies on structurally similar aryl bromides, such as 4-bromoanisole (B123540) and 4-bromotoluene (B49008), particularly in the context of widely used cross-coupling reactions like the Suzuki-Miyaura coupling.

Detailed Research Findings on Analogous Compounds

Kinetic studies on the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid have shown a significant dependence on temperature. As illustrated by the kinetic profiles in Figure 1, an increase in temperature leads to a higher reaction rate and conversion. This observation is consistent with the Arrhenius equation, which relates the rate constant to the activation energy and temperature.

Figure 1: Kinetic Profile of Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid at Different Temperatures.
Time (min)Conversion at 40°C (%)Conversion at 50°C (%)Conversion at 60°C (%)
30~20~45~70
60~35~65~85
120~50~80~95
240~60~90~98

Similarly, kinetic profiles for the Suzuki cross-coupling of 4-bromotoluene with phenylboronic acid highlight the influence of the ligand on the palladium catalyst. The choice of phosphine (B1218219) ligand can significantly impact the reaction rate, which is a key consideration for optimizing reaction conditions.

For this compound, the electronic and steric properties of the benzyloxymethyl group are expected to influence the kinetics of its reactions. The electron-donating nature of the ether oxygen may slightly activate the aromatic ring, potentially influencing the rate of oxidative addition. However, the steric bulk of the benzyloxymethyl group could also play a role, possibly hindering the approach of the palladium catalyst.

The activation energy for the Suzuki-Miyaura coupling of bromoanisole with phenylboronic acid using a water-soluble palladium-β-cyclodextrin catalyst has been determined to be approximately 50 ± 5 kJ/mol. This value provides an estimate of the energy barrier that must be overcome for the reaction to proceed. It is reasonable to assume that the activation energy for a similar reaction with this compound would be in a comparable range, though it would be influenced by the specific catalyst system and reaction conditions employed.

Table 1: Activation Energy for the Suzuki-Miyaura Coupling of an Analogous Aryl Bromide.
Aryl BromideCoupling PartnerCatalyst SystemActivation Energy (Ea)
BromoanisolePhenylboronic acidWater-soluble palladium-β-cyclodextrin50 ± 5 kJ/mol

Advanced Applications of 1 Benzyloxy Methyl 4 Bromobenzene in Complex Molecule Synthesis

Utilization as a Building Block in Multi-Step Organic Syntheses

The strategic placement of the benzyloxy group and the bromine atom on the aromatic ring allows 1-[(Benzyloxy)methyl]-4-bromobenzene to participate in a variety of sequential reactions. The benzyloxymethyl moiety serves as a robust protecting group for a phenolic hydroxyl, while the bromo substituent provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

Construction of Heterocyclic Systems (e.g., Pyrrolidines, Imidazolidin-2-ones, Pyridopyrimidines)

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and aryl bromides like this compound are key precursors. While direct, specific examples of its use for the synthesis of pyrrolidines are not extensively documented in readily available literature, its application in forming other nitrogenous heterocycles can be inferred from established synthetic strategies.

Imidazolidin-2-ones : The construction of the imidazolidin-2-one scaffold can be achieved through palladium-catalyzed carboamination reactions. nih.gov In this type of transformation, an N-allylurea derivative can be coupled with an aryl bromide. The process involves the intramolecular cyclization of the urea (B33335) onto the alkene, with the aryl group from the bromide being incorporated. Using this compound in such a sequence would yield an N-arylated imidazolidin-2-one bearing the benzyloxymethyl moiety, which can be a precursor for further functionalization. nih.govmdpi.com

Pyridopyrimidines : The synthesis of complex fused heterocyclic systems like pyridopyrimidines often involves multi-component reactions. For instance, a one-pot condensation of a substituted benzaldehyde, an aminopyrimidine derivative (like 6-amino-1,3-dimethyluracil), and a 1,3-dicarbonyl compound can yield the pyridopyrimidine core. semanticscholar.org A derivative of this compound, specifically 4-((4-(benzyloxy)benzyl)oxy)benzaldehyde, has been used in such reactions, showcasing how the benzyloxy-aromatic motif can be incorporated into these complex heterocyclic structures. semanticscholar.org

Assembly of Carbocyclic Scaffolds (e.g., Cyclopropanes, Cyclobutanes)

The application of this compound in the direct assembly of strained carbocyclic scaffolds such as cyclopropanes and cyclobutanes is not a commonly reported transformation in the surveyed literature. These syntheses typically require specific precursors and reaction conditions, such as Simmons-Smith cyclopropanation of allylic alcohols or [2+2] cycloadditions of alkenes, which are not directly facilitated by the functional groups present in this compound. Its utility lies more in the construction of aromatic and heterocyclic cores rather than small, strained carbocyclic rings.

Synthesis of Polyfunctionalized Aromatic Compounds

The true strength of this compound as a building block is demonstrated in its use for creating highly substituted aromatic compounds through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This is one of the most powerful methods for forming C(sp²)–C(sp²) bonds. This compound can readily couple with a wide range of arylboronic acids or their esters in the presence of a palladium catalyst and a base. researchgate.netnih.govresearchgate.net This reaction allows for the synthesis of biphenyl (B1667301) derivatives where one ring carries the protected benzyloxymethyl group, which can later be deprotected to reveal a hydroxyl group. The reaction is tolerant of numerous functional groups and provides a reliable route to poly-aromatic systems. nih.gov

Heck and Sonogashira Couplings : The Heck reaction allows for the arylation of alkenes, while the Sonogashira reaction couples aryl halides with terminal alkynes. Both reactions are catalyzed by palladium and provide powerful methods for extending carbon frameworks. researchgate.netresearchgate.net this compound can serve as the aryl halide component in these reactions, leading to the formation of stilbene-like structures (from Heck coupling) or aryl-alkynes (from Sonogashira coupling), which are themselves versatile intermediates for more complex molecules. researchgate.netsemanticscholar.org

Direct Acylation : In addition to traditional cross-coupling, methods have been developed for the direct acylation of aryl bromides with aldehydes. organic-chemistry.org This palladium-catalyzed reaction can form alkyl aryl ketones, and this compound could potentially be used as the aryl bromide source to install a keto group, further diversifying the range of polyfunctionalized aromatics accessible from this starting material.

Table 1: Cross-Coupling Reactions Utilizing Aryl Bromides

Reaction Name Coupling Partner Bond Formed Catalyst System (Typical) Resulting Structure
Suzuki-Miyaura Arylboronic Acid C(sp²)–C(sp²) Pd catalyst (e.g., Pd(PPh₃)₄), Base Biphenyl derivative
Heck Alkene C(sp²)–C(sp²) Pd catalyst (e.g., Pd(OAc)₂), Base Arylated alkene (Stilbene derivative)
Sonogashira Terminal Alkyne C(sp²)–C(sp) Pd catalyst, Cu(I) co-catalyst, Base Aryl-alkyne
Buchwald-Hartwig Amine C(sp²)–N Pd catalyst, Ligand, Base Aryl-amine

Role in the Synthesis of Natural Product Frameworks and Analogues

The structural features of this compound make it an important intermediate in the total synthesis of natural products. The benzyloxymethyl group is a stable protecting group for alcohols and phenols, with the advantage of being removable under mild hydrogenolysis conditions. researchgate.net

A prominent example of its application is in the total synthesis of (+)-Papulacandin D , an antifungal agent with a complex spirocyclic C-arylglycopyranoside structure. smolecule.comnih.gov In synthetic routes to this molecule, benzyl (B1604629) ethers are employed to protect hydroxyl groups on the aromatic core during key steps like glycosylation and cross-coupling reactions. smolecule.comnih.gov While some syntheses may use a related bromo-aromatic piece with different protecting groups, the strategy highlights the importance of having a stable ether protecting group (like benzyloxy) on a reactive aromatic halide to successfully construct the complex core of the natural product. psu.edu

Furthermore, benzyl bromide derivatives are used as starting materials for the synthesis of natural bromophenols, which are compounds found in marine life and possess antioxidant properties. nih.gov These syntheses involve substitution, hydrolysis, and demethylation reactions, showcasing the versatility of the benzyl-protected phenolic motif in natural product chemistry. nih.gov

Precursor in the Development of Specialty Chemicals and Advanced Materials

Beyond pharmaceuticals and natural products, this compound serves as a precursor for specialty chemicals and functional materials. smolecule.com Its ability to undergo polymerization or be incorporated into larger molecular structures makes it valuable in materials science. For example, it can be used in the synthesis of liquid crystals, where the rigid aromatic core and the potential for elongation through cross-coupling are desirable features. nih.gov

Synthesis of Ligands for Catalysis

Phosphine (B1218219) ligands are crucial for the efficacy of many transition-metal-catalyzed reactions. sigmaaldrich.com The synthesis of sophisticated phosphine ligands often starts from aryl halides. Aryl bromides can be converted into aryl lithium or Grignard reagents, which can then be reacted with phosphorus halides (like PCl₃ or Ph₂PCl) to form triarylphosphines.

This compound can serve as a precursor to introduce a functionalized aryl group onto a phosphorus center. Such a ligand would contain a benzyloxymethyl group, which could be deprotected to a hydroxyl group. This hydroxyl functionality could then be used to alter the ligand's solubility or to anchor the ligand to a solid support, creating a recyclable catalyst system. While direct examples of ligands synthesized from this specific compound are not prominent, the general strategy is well-established for a vast array of aryl bromides. acs.org

Integration into Polymeric Structures

The bifunctional nature of this compound, featuring a reactive bromo group and a stable benzyloxy ether, makes it a valuable monomer for the synthesis of advanced polymeric materials. Its integration into polymeric chains can be achieved through various polymerization techniques, leading to polymers with tailored properties and functionalities.

One of the primary methods for incorporating this compound into polymers is through cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling. In these reactions, the carbon-bromine bond serves as a reactive site for the formation of new carbon-carbon bonds, which constitute the polymer backbone. For instance, in a Suzuki-Miyaura catalyst transfer polymerization, this compound can be reacted with a difunctional boronic acid or boronate ester monomer. This method allows for the synthesis of well-defined conjugated polymers with controlled molecular weight and low dispersity. The benzyloxymethyl group in the resulting polymer can serve multiple purposes: it can enhance solubility, influence the polymer's morphology, or be deprotected to reveal a reactive hydroxymethyl group for further post-polymerization modification.

Another potential avenue for polymerization is through the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. While direct polymerization of this compound via methods like the Gilch route has not been extensively documented, its structural motifs are found in precursors for such polymers. For example, related brominated aromatic compounds are commonly used in Heck or Wittig-type coupling reactions with vinyl-containing monomers to construct the characteristic phenylene vinylene backbone. The benzyloxymethyl substituent would be carried into the final polymer structure, imparting specific photophysical or processing properties.

Below is a table summarizing potential polymerization reactions involving this compound:

Polymerization MethodCo-monomer TypePotential Polymer StructureKey Features of the Resulting Polymer
Suzuki-Miyaura CouplingAryl diboronic acid/esterAlternating copolymer with aryl unitsControlled molecular weight, defined architecture, potential for post-polymerization functionalization.
Sonogashira CouplingDiethynyl arenePoly(arylene ethynylene)Conjugated backbone, potential for optoelectronic applications.
Heck CouplingDivinyl arenePoly(p-phenylene vinylene) derivativeElectroluminescent and conductive properties.

Application in Divergent Synthetic Strategies (e.g., Parallel Synthesis, Library Generation)

The distinct reactivity of the two functional groups in this compound makes it an ideal building block for divergent synthetic strategies, which are central to parallel synthesis and the generation of chemical libraries. In this approach, a common intermediate is used to generate a multitude of structurally diverse compounds.

The aryl bromide moiety of this compound can undergo a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) to introduce a wide range of substituents at the 4-position of the benzene (B151609) ring. This allows for the rapid generation of a library of analogs with diverse functionalities. For example, coupling with a panel of boronic acids would yield a library of biaryl compounds.

Simultaneously or sequentially, the benzyloxymethyl group can be manipulated. The benzyl ether is a stable protecting group that can be cleaved under specific conditions, typically hydrogenolysis, to reveal a primary alcohol (hydroxymethyl group). This newly deprotected alcohol can then be subjected to a second set of diversification reactions, such as esterification, etherification, or oxidation to an aldehyde, which can then be used in reductive aminations or Wittig reactions.

This two-pronged approach allows for the exponential generation of a diverse library of compounds from a single, readily available starting material. The general strategy is outlined below:

Divergent Synthesis Strategy Using this compound

Step 1: Diversification at the Aryl Bromide Position

Reaction: Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Reactants: this compound + a library of coupling partners (boronic acids, alkynes, amines, etc.)

Result: A library of compounds with diverse substituents at the 4-position.

Step 2: Deprotection of the Benzyl Ether

Reaction: Hydrogenolysis (e.g., H₂, Pd/C)

Reactant: The library of compounds from Step 1.

Result: A library of 4-substituted benzyl alcohols.

Step 3: Diversification at the Hydroxymethyl Group

Reactions: Esterification, etherification, oxidation, etc.

Reactants: The library from Step 2 + a library of reagents (acyl chlorides, alkyl halides, oxidizing agents, etc.)

Result: A final, highly diverse library of complex molecules.

This strategy is particularly valuable in drug discovery and materials science, where the rapid synthesis and screening of large numbers of compounds are essential for identifying new leads.

Strategic Incorporation into Bioactive Molecule Precursors (e.g., as part of formoterol (B127741) synthesis)

This compound is a key intermediate in the synthesis of a variety of bioactive molecules, including pharmaceuticals and natural products. Its utility lies in its ability to introduce a protected hydroxymethylphenyl group into a target molecule, which can be a crucial pharmacophore or a handle for further synthetic transformations.

While not a direct precursor in the most common synthetic routes to the bronchodilator formoterol, structurally related compounds are employed. For instance, the synthesis of formoterol often involves intermediates like 4-benzyloxy-3-nitro-acetophenone. This highlights the importance of the benzyloxy-protected aromatic core in the synthesis of this class of drugs. The benzyloxy group serves to protect a phenolic hydroxyl group during the synthesis, which is deprotected in a later step.

More direct applications of this compound are found in the synthesis of other classes of bioactive compounds. For example, it has been utilized as a precursor in the synthesis of novel monoamine oxidase B (MAO-B) inhibitors. In these syntheses, the this compound core is elaborated through cross-coupling reactions to build the final chalcone-based inhibitor scaffold. The benzyloxy group is a key feature of the final active molecule, contributing to its binding affinity for the enzyme.

Furthermore, this compound is a valuable building block in the synthesis of uracil (B121893) derivatives with potential antiviral activity. In these synthetic schemes, the aryl bromide is used as a handle to link the benzyloxymethylphenyl moiety to other heterocyclic systems, ultimately leading to the target antiviral agents. The benzyloxy group can either be part of the final molecule or serve as a protected precursor to a phenol.

The use of this compound as a precursor for bioactive molecules is summarized in the table below:

Bioactive Molecule ClassRole of this compoundKey Synthetic Transformations
Formoterol AnaloguesPrecursor to key intermediates (e.g., 4-benzyloxy-3-nitro-acetophenone)Nitration, acylation, then further elaboration.
Monoamine Oxidase B (MAO-B) InhibitorsCore building block for the inhibitor scaffoldClaisen-Schmidt condensation to form chalcones.
Antiviral Uracil DerivativesIntroduction of the benzyloxymethylphenyl moietyN-alkylation of heterocyclic precursors.
Natural Products (e.g., containing benzofuran (B130515) rings)Intermediate for constructing complex scaffoldsCross-coupling reactions to build the core structure.

Future Research Directions and Emerging Paradigms for 1 Benzyloxy Methyl 4 Bromobenzene

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is paramount for improving the efficiency and selectivity of reactions involving 1-[(Benzyloxy)methyl]-4-bromobenzene. Current research often employs palladium-based catalysts for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. smolecule.com One particularly effective system utilizes palladium(II) chloride with the DPEPhos ligand for coupling reactions, achieving high yields under relatively mild conditions. smolecule.com

Future investigations are expected to focus on several key areas:

Photoredox Catalysis: This field has already demonstrated potential for the selective transformation of bromobenzene (B47551) derivatives under mild, visible-light conditions. smolecule.com Future work will likely explore a broader range of organic and inorganic photocatalysts to enable novel transformations that are difficult to achieve through traditional thermal methods, such as selective C-H functionalization. smolecule.com

Ligand Development: For palladium-catalyzed reactions, the design of new phosphine (B1218219) ligands will continue to be a priority. Research will aim for ligands that can lower catalyst loading, expand substrate scope, and provide higher turnover numbers, making processes more cost-effective and sustainable.

Earth-Abundant Metal Catalysis: To move away from expensive and rare precious metals like palladium, research into catalysts based on iron, copper, nickel, and cobalt is gaining traction. Developing effective catalytic systems using these more abundant metals for cross-coupling reactions with this compound is a significant and commercially relevant research frontier.

Catalyst System TypeKey FeaturesPotential Research Focus
Palladium-Phosphine Ligand High efficiency in cross-coupling (e.g., Suzuki, Buchwald-Hartwig). smolecule.comDevelopment of ligands for lower catalyst loading and broader substrate scope.
Photoredox Catalysis Mild reaction conditions using visible light; enables unique functional group manipulations. smolecule.comExploration of novel organic photocatalysts for new reaction pathways. smolecule.com
Earth-Abundant Metals (Fe, Cu, Ni) Lower cost and higher sustainability compared to precious metals.Designing effective and stable catalysts for cross-coupling reactions.

Development of Sustainable and Environmentally Benign Synthetic Routes

Modern chemical synthesis places a strong emphasis on sustainability, focusing on reducing waste, avoiding hazardous reagents, and utilizing renewable resources. For this compound, future research in this area will likely concentrate on:

Solid-Phase Synthesis: Immobilizing intermediates on resin supports, such as the Wang resin, facilitates purification by simple filtration, drastically reducing the need for chromatography and associated solvent waste. smolecule.com Expanding the range of reactions that can be performed on solid supports using this building block is a key research avenue.

Green Solvents: Traditional syntheses often rely on volatile organic compounds. Research into replacing these with more environmentally friendly solvents, such as ethanol, water, or ionic liquids, for reactions like the Williamson ether synthesis or cross-coupling reactions is crucial. smolecule.com

Catalytic Hydrogenolysis: The cleavage of the benzyloxymethyl protecting group is often achieved via catalytic hydrogenolysis (H₂/Pd-C). smolecule.com Investigating alternative, greener deprotection strategies that avoid heavy metals or high-pressure hydrogen would be a significant advancement.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers numerous advantages, including enhanced safety, better heat and mass transfer, and straightforward automation. nih.govresearchgate.netnih.gov This technology is particularly well-suited for optimizing reactions and for the on-demand synthesis of intermediates like this compound.

Future research directions include:

Telescoped Reactions: Developing multi-step sequences where the product of one flow reactor is directly fed into the next. nih.gov This could be applied to synthesize this compound and then immediately use it in a subsequent cross-coupling reaction without intermediate isolation, significantly improving efficiency. youtube.com

Automated Library Synthesis: Integrating flow reactors with automated liquid handlers and purification systems will enable the rapid synthesis of large libraries of compounds derived from this compound for applications in drug discovery and materials science. youtube.com

Hazardous Intermediate Generation: Flow chemistry allows for the safe, on-demand generation and immediate use of reactive or unstable intermediates. researchgate.net This principle could be applied to reactions involving derivatives of this compound, expanding its synthetic utility.

Flow Chemistry ApplicationAdvantageRelevance to this compound
Multi-step "Telescoped" Synthesis Eliminates intermediate workup and purification, saving time and resources. nih.govOn-demand synthesis and immediate use in subsequent coupling reactions.
Automated Library Generation Enables high-throughput synthesis for screening purposes. youtube.comRapid creation of diverse derivatives for pharmaceutical or materials discovery.
Enhanced Safety Small reaction volumes and superior temperature control allow for safer handling of exothermic or hazardous reactions. youtube.comEnables exploration of more energetic or unstable reaction pathways.

Advanced Spectroscopic Characterization Techniques for Reaction Monitoring and Product Analysis

A deeper understanding of reaction mechanisms is essential for process optimization and the discovery of new reactivity. The application of advanced, in situ spectroscopic techniques to reactions involving this compound is a promising area for future mechanistic studies.

In situ NMR and IR Spectroscopy: These techniques allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without disturbing the reaction. This provides invaluable kinetic and mechanistic data for complex catalytic cycles, such as those in palladium-catalyzed cross-coupling reactions.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to intercept and characterize transient intermediates in a catalytic cycle, providing direct evidence for proposed mechanisms.

Transient Absorption Spectroscopy: As photoredox catalysis becomes more prevalent, this technique will be crucial for studying the excited states of photocatalysts and the kinetics of electron transfer steps, as has been done for other bromobenzene derivatives. smolecule.com

Multi-component Reactions and Cascade Sequences Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govrug.nl

Future research will focus on designing novel MCRs that incorporate this compound as a key building block. Its bifunctional nature makes it an ideal substrate. For example, a cascade reaction could begin with a palladium-catalyzed coupling at the bromine position, followed by an intramolecular reaction involving the benzyloxymethyl group (or a deprotected derivative). This approach allows for the step-economical construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Design of Smart Materials and Functional Molecules Incorporating the this compound Motif

The structural features of this compound make it an attractive component for the synthesis of functional materials and complex molecules. smolecule.com

Liquid Crystals: The rigid phenyl ring structure is a common feature in liquid crystalline materials. cymitquimica.com By incorporating this motif into larger, anisotropic molecules, researchers can explore the synthesis of new liquid crystals with tailored properties for display technologies and optical sensors.

Polymers and Coatings: The bromine atom provides a handle for polymerization reactions (e.g., Suzuki polycondensation) or for grafting the molecule onto polymer backbones or surfaces. smolecule.com This could lead to the development of new polymers with specific optical, thermal, or chemical properties.

Pharmaceutical Intermediates: The compound is a valuable intermediate for the synthesis of complex organic molecules, including potential active pharmaceutical ingredients. smolecule.comsmolecule.com For instance, it has been used in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been evaluated for antimycobacterial activity. nih.gov Research will continue to exploit this scaffold for the construction of novel bioactive compounds.

Q & A

Q. What are effective synthetic routes for 1-[(Benzyloxy)methyl]-4-bromobenzene, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves benzyl ether formation via nucleophilic substitution or alkylation. For example:

  • Step 1: React 4-bromobenzyl alcohol with benzyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the benzyloxymethyl group.
  • Step 2: Monitor reaction progress using TLC (hexane/EtOAc 7:3). Purify via silica gel chromatography.

Key Considerations:

  • Base Selection: K₂CO₃ in acetone (reflux) minimizes side reactions compared to stronger bases like NaH .
  • Yield Optimization: Moderate yields (~40–60%) are typical for similar etherification reactions; higher temperatures (80–100°C) may improve efficiency but risk decomposition .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Skin/Eye Contact: Immediately flush with water for 15 minutes; remove contaminated clothing and seek medical attention .
  • Inhalation: Use fume hoods to avoid vapor exposure; ensure proper ventilation .
  • Toxicology: Limited data exist, but brominated aromatics may release toxic fumes (HBr) upon decomposition. Conduct reactions in sealed systems .

Q. How can the structure of this compound be confirmed post-synthesis?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Look for benzyloxy protons (δ 4.5–5.0 ppm as a singlet) and aromatic protons (δ 6.8–7.5 ppm for bromobenzene ring).
    • ¹³C NMR: Confirm benzyloxy methylene carbon (δ 70–75 ppm) and brominated aromatic carbons (δ 120–130 ppm) .
  • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 291.0 (exact mass: 290.03 g/mol) .

Advanced Research Questions

Q. How can low yields in cross-coupling reactions involving this compound be addressed?

Methodological Answer: Low yields in Suzuki-Miyaura or Buchwald-Hartwig couplings may arise from:

  • Steric Hindrance: The benzyloxymethyl group may block catalyst access. Use bulky ligands (e.g., XPhos) to enhance reactivity .
  • Competing Side Reactions: Bromine displacement by palladium intermediates can form byproducts. Optimize catalyst loading (1–5 mol% Pd) and use microwave-assisted heating for faster kinetics .

Case Study:
In a Suzuki coupling with cyclopropylboronic acid, yields improved from 46% to 72% by increasing reaction temperature to 100°C and using Pd(OAc)₂/XPhos .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Rotational Isomerism: Benzyloxy groups may exhibit restricted rotation, splitting NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks .
  • Impurity Analysis: LC-MS or GC-MS can detect trace byproducts (e.g., debrominated derivatives). Compare retention times with authentic standards .

Example:
A split peak at δ 4.8 ppm in ¹H NMR resolved into a singlet at 60°C, confirming rotational isomerism .

Q. How can regioselectivity be controlled in further functionalization (e.g., nitration or halogenation)?

Methodological Answer:

  • Electrophilic Substitution: The bromine atom directs incoming electrophiles to the para position. Use HNO₃/H₂SO₄ for nitration at the meta position relative to the benzyloxy group .
  • Protecting Groups: Temporarily block the benzyloxy group with TMSCl to alter regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.